N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-nitrophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O7/c27-22(13-5-10-18-19(11-13)32-12-31-18)25-20-16-3-1-2-4-17(16)33-21(20)23(28)24-14-6-8-15(9-7-14)26(29)30/h1-11H,12H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSNFFVKFWZQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-nitrophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, with the CAS number 887898-07-9, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.
- Molecular Formula : C23H15N3O7
- Molecular Weight : 445.4 g/mol
- Structural Features : The compound features a benzofuran moiety linked to a nitrophenyl carbamate and a benzo[d][1,3]dioxole structure, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on anticancer properties and enzyme inhibition.
Anticancer Activity
Several studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited significant growth inhibition with an IC50 value indicating potent activity.
- A549 (Lung Cancer) : Similar cytotoxic effects were noted, suggesting a broad spectrum of anticancer activity.
Enzyme Inhibition
The compound has also shown potential as an inhibitor of specific enzymes:
- COX-2 Inhibition : Preliminary studies indicate that it may act as a selective inhibitor of cyclooxygenase enzymes, which are crucial in inflammation and cancer progression.
The proposed mechanisms for the biological activities include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through activation of caspases.
- Inhibition of Pro-inflammatory Pathways : By inhibiting COX enzymes, it potentially reduces prostaglandin synthesis, leading to decreased inflammation and tumor growth.
Case Studies
A notable case study involved the administration of the compound in animal models of cancer:
- Study Design : Mice bearing xenograft tumors were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed compared to control groups, alongside minimal side effects.
Comparison with Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanamide (22)
- Synthesis : Prepared via reaction of acetyl ethyl acetoacetate with 3,4-(methylenedioxy)aniline in pyridine (40% yield) .
- Key Features : Lacks the benzofuran core but shares the benzo[d][1,3]dioxole carboxamide group. The ketone group at position 3 may enhance reactivity in further derivatization.
- Application : Intermediate for synthesizing tetrahydropyrimidine derivatives (e.g., compound 23 ) .
N-(Benzo[d][1,3]dioxol-5-yl)-4-(4-fluoro-3-((pyridin-2-ylmethyl)carbamoyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (24)
- Synthesis: Derived from compound 23 via HATU-mediated coupling with 2-(aminomethyl)pyridine (74% yield) .
- Key Features : Incorporates a tetrahydropyrimidine ring instead of benzofuran. The pyridylmethyl group enhances solubility and metal-binding capacity.
- Biological Relevance : Such derivatives are often explored as kinase inhibitors or antimicrobial agents .
N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide (A11)
- Synthesis : Achieved in 80% yield via coupling reactions, confirmed by NMR and MS .
- Key Features : Replaces benzofuran with a biphenyl-furan hybrid. The extended aromatic system may improve π-π stacking interactions in material science applications .
Benzofuran-Based Analogs
6-((2-Amino-1-(4-Bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- Safety Profile : Classified as acutely toxic (oral, Category 4) and a respiratory irritant (H335) .
- Key Features : Replaces benzofuran with an isoxazole ring, reducing aromaticity but maintaining the carboxamide linkage. Toxicity data highlight the impact of heterocyclic substitutions on safety .
Nitro-Substituted Derivatives
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27)
- Synthesis : Formed via condensation of substituted phenylacetonitriles (90% yield) .
- Key Features : Retains the 4-nitrophenyl group but replaces the benzofuran with an acrylonitrile linker. The electron-deficient nitro group enhances electrophilicity, useful in click chemistry .
Data Tables
Research Findings and Insights
- Synthetic Efficiency : The target compound’s nitro group may lower yields compared to analogs like A11 (80% yield) due to steric and electronic challenges .
- Metabolic Stability : Benzo[d][1,3]dioxole derivatives (e.g., S807) undergo CYP450-mediated oxidation, suggesting similar metabolic pathways for the target compound .
- Toxicity Considerations: Nitro groups often correlate with higher toxicity (e.g., genotoxicity), necessitating further safety studies for the target molecule .
Q & A
Advanced Research Question
- Metabolic Profiling : Use LC-HRMS to identify glutathione adducts (indicative of reactive metabolites).
- Dosing Strategy : Start at 10 mg/kg (rodents) and monitor liver enzymes (ALT/AST) for hepatotoxicity .
- Formulation : PEG-based nanoemulsions improve bioavailability and reduce acute toxicity .
How can researchers resolve spectral overlaps in 1H NMR for complex derivatives?
Advanced Research Question
- 2D NMR : HSQC and HMBC distinguish overlapping aromatic protons. For example, the benzofuran H3 proton couples with carbonyl carbons in HMBC .
- Decoupling Experiments : Irradiate nitro-group protons to simplify splitting patterns.
- Dynamic NMR : Variable-temperature studies (−40°C to 25°C) reveal hindered rotation in the carbamoyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
